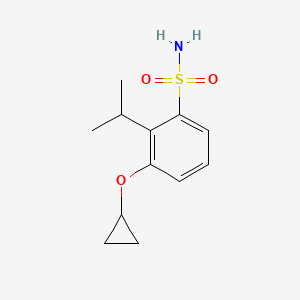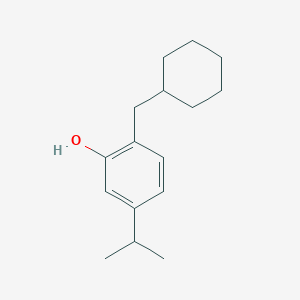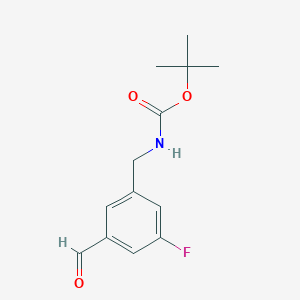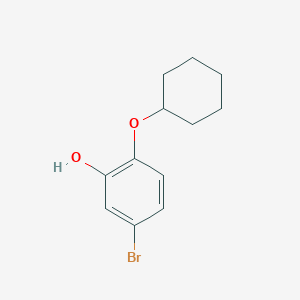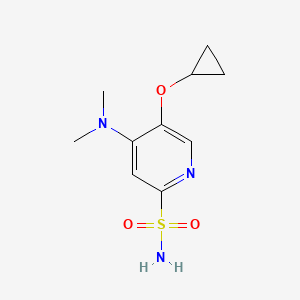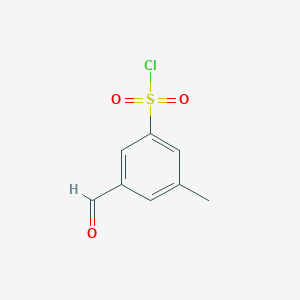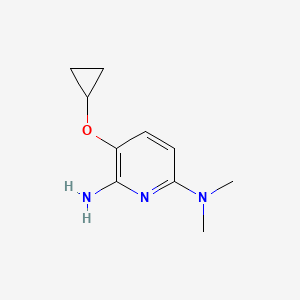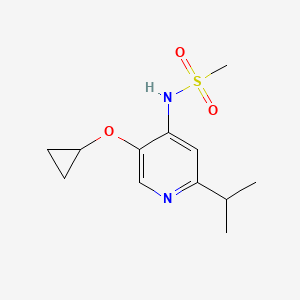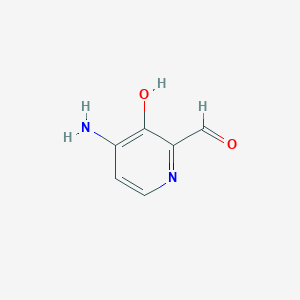
4-Amino-3-hydroxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position, a hydroxyl group at the 3-position, and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with appropriate reagents to introduce the amino and aldehyde groups. For instance, the reaction of 3-hydroxypyridine with furfurylamine in the presence of hydrogen peroxide and hydrochloric acid, followed by hydrolysis, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Amino-3-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Amino-3-hydroxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form Schiff bases with amino acids and proteins, which can modulate their activity. Additionally, its ability to chelate metal ions can influence enzymatic reactions and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Uniqueness
4-Amino-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming various derivatives. These functional groups also contribute to its ability to interact with biological molecules and metal ions, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
4-amino-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H,(H2,7,8) |
Clé InChI |
UVJGIBNHBWJYPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1N)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


